molecular formula C24H32N2 B5365658 1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine

Cat. No.: B5365658
M. Wt: 348.5 g/mol
InChI Key: ATKGJDNWJJXSJB-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine is a useful research compound. Its molecular formula is C24H32N2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-N-(4-phenylcyclohexyl)-4-piperidinamine is 348.256549029 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

1-Benzyl-N-(4-phenylcyclohexyl)-4-piperidinamine and its analogs have been a subject of research for their potential in synthesizing central nervous system depressants. Maddox, Godefroi, and Parcell (1965) discussed the synthesis of various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, for evaluating their cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965). Additionally, Sugimoto et al. (1990) and (1992) conducted studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that certain substitutions led to substantial increases in anti-acetylcholinesterase activity (Sugimoto et al., 1990); (Sugimoto et al., 1992).

Pharmacological Interest

Research by Rodríguez-Franco and Fernández-Bachiller (2002) highlighted the synthesis of 1-benzyl-4-chloromethylpiperidine as a building block for potential pharmaceuticals. This compound was used to create N-benzylpiperidine and N-benzylpyrrolidine derivatives (Rodríguez-Franco & Fernández-Bachiller, 2002). Furthermore, Kamenka et al. (1982) synthesized monohydroxy derivatives of 1-(1-phenylcyclohexyl)piperidine (PCP) and studied their effects on different receptors, revealing insights into pharmacological properties (Kamenka et al., 1982).

Metabolic Studies

Hvenegaard et al. (2012) investigated the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, in human liver microsomes and recombinant enzymes. This study provides insights into the metabolic pathways and enzymes involved in the oxidative metabolism of similar compounds (Hvenegaard et al., 2012).

Molecular Structure and Spectroscopy

Research on the molecular structure and spectroscopic properties of related compounds has been conducted. Lee, Beckett, and Sugden (1966) synthesized N-substituted-4-(cyanophenylmethylene)piperidines, providing insights into the structure and NMR spectra ofthese compounds (Lee, Beckett, & Sugden, 1966). Additionally, Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques and conducted molecular docking studies to explore its potential anticancer activity (Janani et al., 2020).

Analgesic and Anesthetic Properties

The analgesic and anesthetic effects of 1-Benzyl-N-(4-phenylcyclohexyl)-4-piperidinamine derivatives have been explored in various studies. Chen and Weston (1960) described the effects of 1-(1-phenylcyclohexyl) piperidineOHC1 on monkeys, comparing it to other sedative agents (Chen & Weston, 1960). Itzhak et al. (1981) synthesized derivatives of phencyclidine, showing that some compounds exhibited significant analgesic activity in mice, with potential applications in pain management (Itzhak et al., 1981).

Properties

IUPAC Name

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2/c1-3-7-20(8-4-1)19-26-17-15-24(16-18-26)25-23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-25H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKGJDNWJJXSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.